Sos1-IN-7

SOS1 inhibition KRAS G12D KRAS G12V

SOS1 inhibitor studies frequently lack mutation-specific potency benchmarks, introducing variability in biochemical assay calibration. Sos1-IN-7 (compound 18-p1) addresses this gap with explicitly validated IC50 values for SOS1-G12D (20 nM) and SOS1-G12V (67 nM), enabling reproducible, mutation-aware experimental design in cell-free systems (HTRF, SPR, FP). • Defined dual-isoform potency eliminates cross-assay ambiguity in SAR and reference-standard workflows. • Intermediate activity tier (between BI-3406 and MRTX0902) supports controlled comparator studies without confounding cellular permeability variables. • Calculated LogP 2.8 and tPSA 107 Ų guide formulation compatibility assessment.

Molecular Formula C23H25F3N4O3
Molecular Weight 462.5 g/mol
Cat. No. B12405787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSos1-IN-7
Molecular FormulaC23H25F3N4O3
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C(=O)N2)C3(CCC(CC3)O)O)C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F
InChIInChI=1S/C23H25F3N4O3/c1-11(14-4-3-5-15(18(14)24)19(25)26)27-20-16-10-17(23(33)8-6-13(31)7-9-23)22(32)30-21(16)29-12(2)28-20/h3-5,10-11,13,19,31,33H,6-9H2,1-2H3,(H2,27,28,29,30,32)/t11-,13?,23?/m1/s1
InChIKeyTWVXXNYGWUGIAX-FCBPISLCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sos1-IN-7 (Compound 18-p1) Procurement Guide: Biochemical Activity and Comparator Positioning for SOS1 Inhibitor Selection


Sos1-IN-7, also designated compound 18-p1, is a small-molecule inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) critical for RAS protein activation and downstream MAPK signaling in oncogenesis [1]. The compound acts by disrupting the SOS1-RAS protein-protein interaction, thereby preventing nucleotide exchange and subsequent RAS activation [2]. Its biochemical activity profile is characterized by differential inhibitory potency against distinct KRAS mutant isoforms when measured in cell-free binding assays [1].

Why Generic SOS1 Inhibitor Substitution Is Not Advisable for Sos1-IN-7-Dependent Assays


SOS1 inhibitors exhibit significant heterogeneity in their target engagement profiles, binding modes, and mutation-specific activities. While compounds such as BI-3406 and MRTX0902 are optimized for cellular potency and in vivo pharmacokinetics with distinct selectivity profiles over SOS2 , Sos1-IN-7 serves a different functional niche. Its reported biochemical activity is defined specifically against SOS1-G12D and SOS1-G12V isoforms [1], with no published data supporting comparable cellular permeability, off-target selectivity, or oral bioavailability. Substituting Sos1-IN-7 with another in-class compound without verifying the exact assay system and mutation context risks confounding results due to divergent structure-activity relationships and unverified functional equivalence.

Sos1-IN-7 Quantitative Evidence Guide: Biochemical Activity and Comparator Analysis for Procurement Decisions


Biochemical Potency of Sos1-IN-7: SOS1-G12D versus SOS1-G12V Isoform Differential Activity

Sos1-IN-7 demonstrates isoform-dependent inhibitory activity in cell-free biochemical assays. The compound exhibits 3.35-fold higher potency against the SOS1-G12D protein interaction (IC50 = 20 nM) relative to the SOS1-G12V protein interaction (IC50 = 67 nM) [1]. This internal differential of 47 nM provides a benchmark for mutation-specific activity, a dimension not consistently reported across all SOS1 inhibitors. For context, the closely related analog Sos1-IN-8 exhibits IC50 values of 11.6 nM (SOS1-G12D) and 40.7 nM (SOS1-G12V) under comparable assay conditions, representing a 3.5-fold differential [2].

SOS1 inhibition KRAS G12D KRAS G12V Biochemical IC50

Sos1-IN-7 Absolute Biochemical Potency Contextualized Against Clinically Advanced SOS1 Inhibitors

Sos1-IN-7 exhibits a biochemical IC50 of 20 nM against SOS1-G12D [1]. This potency places it within a distinct tier relative to clinically advanced SOS1 inhibitors. BI-3406, an orally active clinical candidate, demonstrates an IC50 of 5-6 nM against the KRAS-SOS1 interaction . BAY-293, a widely used chemical probe, exhibits an IC50 of 6.6 nM against SOS1 [2]. MRTX0902, a brain-penetrant clinical candidate, shows an IC50 of 46 nM and a Ki of 2 nM in binding assays [3] . Sos1-IN-7 occupies an intermediate biochemical potency position—less potent than BI-3406 and BAY-293, yet more potent than MRTX0902 in the reported IC50 assay format. This positioning may be relevant for assay systems where moderate biochemical potency without strong cellular or in vivo activity is desirable.

SOS1 inhibitor BI-3406 MRTX0902 BAY-293 Biochemical potency comparison

Sos1-IN-7 Mutation-Specific Activity Profile: G12D-Preferring versus Broad-Spectrum SOS1 Inhibitors

Sos1-IN-7 is characterized by a biochemical activity profile that reports differential potency against two specific KRAS mutant isoforms (G12D and G12V) . This mutation-specific reporting distinguishes it from broad-spectrum SOS1 inhibitors such as BI-3406 and MRTX0902. BI-3406 is described as inhibiting KRAS-SOS1 interaction "irrespective of the KRAS mutation" , and MRTX0902 is characterized as a selective SOS1 inhibitor with high selectivity over SOS2 but without published mutation-specific differential data . Sos1-IN-7 is part of a subfamily of SOS1 inhibitors (including Sos1-IN-6 and Sos1-IN-8) for which G12D and G12V IC50 values are explicitly reported, enabling mutation-aware compound selection. The absence of reported cellular activity, in vivo efficacy, or selectivity data for Sos1-IN-7 limits its application to biochemical and biophysical assay contexts [1].

KRAS mutation selectivity G12D G12V SOS1 inhibitor profiling

Sos1-IN-7 Physicochemical and Structural Differentiation: Molecular Descriptors for Formulation and Assay Compatibility

Sos1-IN-7 possesses physicochemical properties that may inform selection for specific assay conditions or formulation requirements. The compound has a molecular weight of 462.46 Da, a calculated LogP of 2.8, a topological polar surface area (tPSA) of 107 Ų, and contains 4 hydrogen bond donors and 9 hydrogen bond acceptors [1]. These descriptors place Sos1-IN-7 in a moderately lipophilic range (LogP 2.8) with significant hydrogen bonding capacity. In comparison, BI-3406 has a molecular weight of 462.46 Da (identical) but a higher calculated ALogP of 3.594 and only 2 hydrogen bond donors , indicating greater lipophilicity and reduced hydrogen bond donor capacity. MRTX0902 has a lower molecular weight of 388.47 Da , which may confer different solubility and permeability characteristics. The presence of four hydrogen bond donors in Sos1-IN-7 may influence its solubility profile in aqueous buffers and its permeability in cellular assays relative to comparator compounds, though direct comparative solubility or permeability data are not publicly available.

LogP tPSA Hydrogen bonding Formulation compatibility Molecular properties

Sos1-IN-7 Optimal Research and Procurement Application Scenarios Based on Verified Evidence


Biochemical Assay Development Requiring Moderate-Potency SOS1 Inhibition with Mutation-Specific Baselines

Sos1-IN-7 is suitable for cell-free biochemical assays (e.g., HTRF, fluorescence polarization, or SPR binding assays) where a defined moderate inhibitory potency (SOS1-G12D IC50 = 20 nM; SOS1-G12V IC50 = 67 nM) is required . Its activity tier—intermediate between BI-3406/BAY-293 (IC50 5-6.6 nM) and MRTX0902 (IC50 46 nM)—allows researchers to select a compound with a specific potency window without the confounding variables of cellular permeability or extensive polypharmacology . The availability of explicit G12D and G12V IC50 values enables mutation-aware assay calibration .

Structure-Activity Relationship (SAR) Reference Compound in SOS1 Inhibitor Optimization Programs

Sos1-IN-7 serves as a benchmark reference compound for medicinal chemistry SAR studies focused on SOS1 inhibitor optimization. Its biochemical activity (SOS1-G12D IC50 = 20 nM) places it within the same potency tier as compound I-2 (IC50 = 20 nM) from the quinazoline series , making it a useful comparator for evaluating novel chemical scaffolds. Furthermore, its membership in a subfamily of inhibitors with explicitly reported G12D/G12V differentials (alongside Sos1-IN-6 and Sos1-IN-8) enables systematic comparison of mutation-specific activity trends across chemical series .

Negative Control or Complementary Tool for Cellular Studies Using Advanced SOS1 Inhibitors

Given the absence of published cellular activity, selectivity, or in vivo efficacy data for Sos1-IN-7 , the compound may be employed as a biochemical-only control in experiments where cellular penetration or in vivo activity of SOS1 inhibitors is the primary variable. Researchers comparing cellularly active SOS1 inhibitors (e.g., BI-3406 with cellular pERK reduction and xenograft efficacy , or MRTX0902 with MKN1 cellular IC50 = 29 nM and tumor growth inhibition of 41-53% ) may use Sos1-IN-7 to verify that observed phenotypes require cellular or in vivo drug exposure beyond biochemical target engagement.

Formulation and Solubility Studies Leveraging Moderate Lipophilicity and High Hydrogen Bonding Capacity

Sos1-IN-7's physicochemical profile—calculated LogP of 2.8, tPSA of 107 Ų, and 4 hydrogen bond donors —positions it as a candidate for formulation studies where balanced lipophilicity and aqueous compatibility are prioritized. In contrast to the more lipophilic BI-3406 (ALogP 3.594, 2 HBD) , Sos1-IN-7 may exhibit different solubility behavior in aqueous buffers or cell culture media, though experimental solubility data are not publicly available. Researchers requiring a SOS1 inhibitor with moderate lipophilicity for compatibility with specific assay buffers or formulation excipients may select Sos1-IN-7 based on these calculated descriptors.

Technical Documentation Hub

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